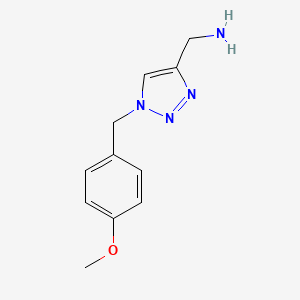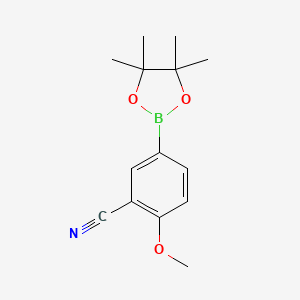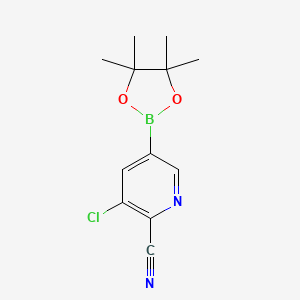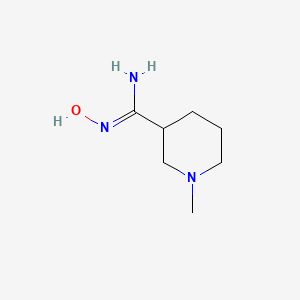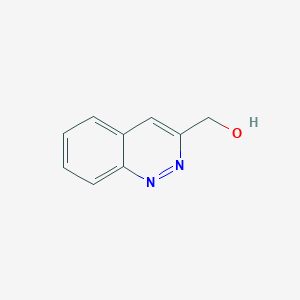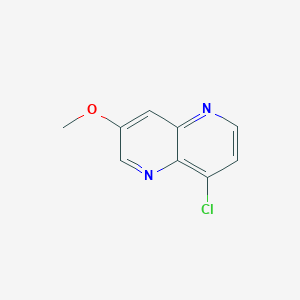![molecular formula C15H13N3O7 B1429283 4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1403233-60-2](/img/structure/B1429283.png)
4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the compound’s uses or applications, if known.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
The scientific research around 4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate primarily focuses on its synthesis, derivative formation, and evaluation for various pharmacological effects. This compound and its derivatives have been explored for their potential in inhibiting certain receptors or enzymes, contributing to the development of novel therapeutic agents.
Pharmacological Effects and Potential Therapeutic Applications
Several studies have demonstrated the pharmacological effects of derivatives of this compound, particularly in the context of receptor antagonism and enzyme inhibition. For instance, derivatives have been evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity, which is crucial for developing treatments for conditions like nausea and vomiting associated with chemotherapy or surgery. Additionally, the synthesis and evaluation of new derivatives have shown potential anticonvulsant activities, making them candidates for further investigation as antiepileptic agents.
Mechanisms of Action and Metabolic Pathways
Research into the mechanisms of action and metabolic pathways of these compounds provides insights into their biotransformation and interaction with biological systems. This information is vital for understanding their pharmacokinetics, optimizing their therapeutic profiles, and minimizing potential adverse effects.
For detailed studies and further reading on these topics, the following references are available:
- Studies on the synthesis and pharmacological effects of 5-HT3 receptor antagonists provide insights into the development of compounds with potential therapeutic applications in conditions like chemotherapy-induced nausea and vomiting (Harada et al., 1995).
- Research on 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives highlights the synthesis and evaluation of new compounds with cardiovascular effects, exploring their potential as antihypertensive agents (Touzeau et al., 2003).
- Investigations into the anticonvulsant activities of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones offer promising insights into the development of new antiepileptic drugs (Song et al., 2018).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
Direcciones Futuras
This would involve a discussion of potential future research directions involving the compound. This could include potential applications that have not yet been explored, or ways that the compound’s synthesis or properties could be improved.
I hope this helps! If you have any other questions, feel free to ask.
Propiedades
IUPAC Name |
dimethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O7/c1-22-14(20)12-13(15(21)23-2)18(17-16-12)6-9(19)8-3-4-10-11(5-8)25-7-24-10/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWZJIYWJRUFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl 1-[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1429205.png)

